4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(thiophen-3-ylmethyl)-1H-pyrazole

Catalog No.
S14264553
CAS No.
M.F
C14H19BN2O2S
M. Wt
290.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-...

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(thiophen-3-ylmethyl)-1H-pyrazole

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(thiophen-3-ylmethyl)pyrazole

Molecular Formula

C14H19BN2O2S

Molecular Weight

290.2 g/mol

InChI

InChI=1S/C14H19BN2O2S/c1-13(2)14(3,4)19-15(18-13)12-7-16-17(9-12)8-11-5-6-20-10-11/h5-7,9-10H,8H2,1-4H3

InChI Key

MTWHNDFFCGFSJS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CSC=C3

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(thiophen-3-ylmethyl)-1H-pyrazole is a complex organic compound characterized by its unique structural features. It contains a pyrazole ring substituted with a thiophen-3-ylmethyl group and a boron-containing dioxaborolane moiety. The presence of the tetramethyl dioxaborolane enhances its reactivity and solubility, making it a valuable compound in various chemical applications. The molecular formula of this compound is C13H19BO3C_{13}H_{19}BO_{3} and it has a molecular weight of approximately 234.10 g/mol .

Typical of boron-containing compounds. Notably, it can undergo:

  • Borylation Reactions: The boron atom in the dioxaborolane can facilitate the borylation of various substrates, particularly in the presence of transition metal catalysts.
  • Suzuki-Miyaura Coupling: This compound can be utilized in cross-coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and materials science.
  • Hydroboration: It can react with alkenes and alkynes to form organoboranes, which can be further transformed into alcohols or other functional groups through oxidation processes.

  • Anticancer Agents: Some boron-containing compounds exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Activity: Certain derivatives have demonstrated effectiveness against bacterial strains.

Further studies are necessary to fully elucidate the biological properties and therapeutic potential of this specific compound.

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(thiophen-3-ylmethyl)-1H-pyrazole typically involves:

  • Formation of the Dioxaborolane: This can be achieved by reacting boronic acid derivatives with diols under acidic conditions.
  • Substitution Reaction: The dioxaborolane can then be reacted with thiophen-3-ylmethyl halides or other electrophiles to introduce the thiophene moiety onto the pyrazole ring.
  • Final Coupling: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

These steps may vary based on specific reaction conditions and desired yield.

The applications of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(thiophen-3-ylmethyl)-1H-pyrazole include:

  • Material Science: Its unique structure allows for use in developing advanced materials with specific electronic properties.
  • Pharmaceuticals: Potential application as an intermediate in drug synthesis due to its reactivity and ability to form complex structures.
  • Catalysis: Utilized as a catalyst or catalyst precursor in organic transformations.

Interaction studies for this compound are essential to understand its reactivity and potential applications. These studies typically focus on:

  • Reactivity with Nucleophiles: Investigating how the dioxaborolane interacts with various nucleophiles to form new compounds.
  • Stability in Biological Systems: Assessing how this compound behaves in biological environments to predict its pharmacokinetics and toxicity.

Such studies are crucial for determining the viability of this compound for therapeutic uses.

Several compounds share structural similarities with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(thiophen-3-ylmethyl)-1H-pyrazole. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl Alcohol302348-51-21.00
1,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole1036991-40-80.92
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridineNot Provided0.90
4-(Hydroxymethyl)phenylboronic acid pinacol esterNot Provided0.95

The uniqueness of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(thiophen-3-ylmethyl)-1H-pyrazole lies in its specific combination of a thiophene group with a pyrazole core and a boron-containing moiety. This structural diversity may impart distinct chemical properties that are not found in simpler analogs or other boron-containing compounds.

The introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into pyrazole derivatives requires precise boronation strategies. Recent advances highlight two primary approaches: (1) direct boronation of pre-functionalized pyrazoles and (2) tandem cyclization-boronation sequences.

Direct Boronation via Disproportionation Reactions

Arylboronic acids and their derivatives undergo base-promoted disproportionation in the presence of [N,O]-bidentate ligands, forming stable tetracoordinate boron(III) complexes. For example, 1-(2-pyridinyl)-5-pyrazolone derivatives react with arylboronic acids under basic conditions (e.g., K₃PO₄ in dioxane at 100°C) to yield diarylborinate complexes. This mechanism leverages the ligand’s ability to stabilize the boron center, facilitating the disproportionation of boronic acids into borinate species. The reaction tolerates diverse boronic acids, including those with electron-donating (4-methoxy) and electron-withdrawing (4-chloro) substituents, with yields ranging from 21% to 41%.

Tandem Cyclization-Boronation

A patent describing the synthesis of 4-pyrazole boronic acid pinacol ester illustrates a scalable four-step process: protective bromination, methylthiolation, cyclization, and boronation. In the final boronation step, intermediates react with bis(pinacolato)diboron in the presence of palladium catalysts (e.g., PdCl₂(PPh₃)₂) and triethylamine, achieving yields up to 91%. This method avoids sensitive functional group incompatibilities and enables late-stage boronation, making it adaptable to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(thiophen-3-ylmethyl)-1H-pyrazole.

Table 1: Boronation Efficiency Across Substrates

SubstrateBoron SourceCatalystYield (%)
Pyrazole intermediateBis(pinacolato)diboronPdCl₂(PPh₃)₂91.2
1-(2-Pyridinyl)-5-pyrazolonePhenylboronic acidNone41

Hydrogen Bond Acceptor Count

4

Exact Mass

290.1260292 g/mol

Monoisotopic Mass

290.1260292 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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